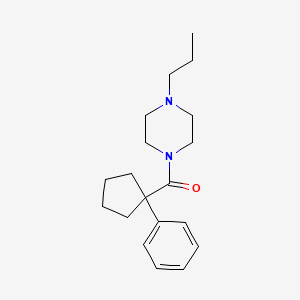![molecular formula C13H10ClN3O2S B2523345 (E)-N-(6-cloro-3-metilbenzo[d]tiazol-2(3H)-ilideno)-3-metilisoxazol-5-carboxamida CAS No. 946286-39-1](/img/structure/B2523345.png)
(E)-N-(6-cloro-3-metilbenzo[d]tiazol-2(3H)-ilideno)-3-metilisoxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.75. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Pesticidas
Este compuesto ha despertado interés debido a su potencial pesticida. Los investigadores sintetizaron una serie de nuevos derivados de β-naftol que contienen benzotiazolilamino y varios grupos heteroarílicos. Los resultados de los bioensayos demostraron una actividad insecticida favorable, particularmente contra el gusano del ejército oriental (con tasas de mortalidad que oscilan entre el 50% y el 100% a 200 mg/L) y la polilla de la col (con tasas de mortalidad que oscilan entre el 50% y el 95% a 10 mg/L). Notablemente, los compuestos 8b, 8f, 8g, 8j, 8k, 8n y 8o exhibieron valores de LC50 de 0,0988–5,8864 mg/L contra la polilla de la col. Además, los compuestos 8i, 8l y 8m mostraron tasas de letalidad del 30% al 90% contra los ácaros a una concentración de 100 mg/L. Estos hallazgos sugieren que algunos de estos compuestos podrían servir como prometedores líderes insecticidas/acaricidas para futuras investigaciones .
Liberación de Iones Calcio en Insectos
Los experimentos de imagenología del calcio revelaron que los compuestos 8h, 8i y viii podrían activar la liberación de iones calcio en las neuronas centrales de insectos (M. sep-arata) a una concentración más alta (50 mg/L). Esta observación proporciona información valiosa para comprender el modo de acción del compuesto y las posibles aplicaciones .
En resumen, este compuesto muestra promesa en el campo del control de plagas y justifica una mayor exploración. Sus propiedades únicas lo convierten en un candidato para el desarrollo de nuevos insecticidas y acaricidas. Los investigadores pueden basarse en estos hallazgos para optimizar su estructura y mejorar su eficacia . Si necesita más información o tiene consultas adicionales, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-7-5-10(19-16-7)12(18)15-13-17(2)9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMQIQXLUHHWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
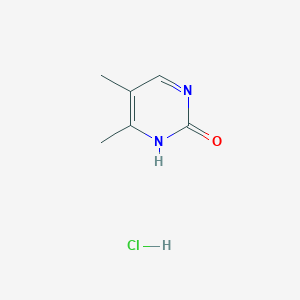


![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)
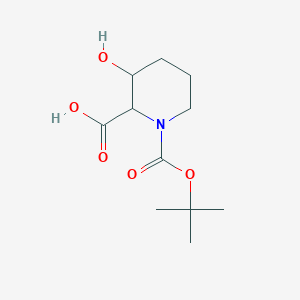
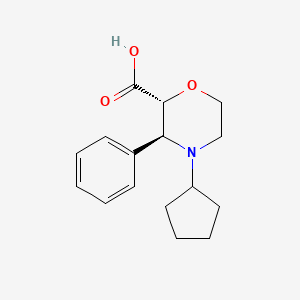
![N-[2-(furan-2-yl)-2-methoxyethyl]butanamide](/img/structure/B2523274.png)
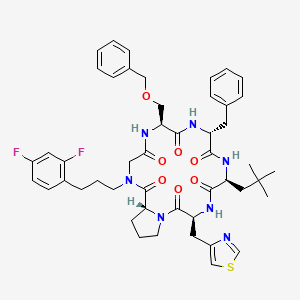
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)


